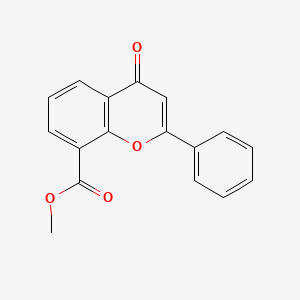
Lithium;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;mercury is a compound that combines lithium, an alkali metal, with mercury, a transition metal. This compound is of interest due to its unique chemical properties and potential applications in various fields. Lithium is known for its high reactivity and use in batteries, while mercury is known for its ability to form amalgams with other metals. The combination of these two elements results in a compound with distinct characteristics that can be leveraged in scientific research and industrial applications.
准备方法
The preparation of lithium;mercury compounds typically involves the reaction of lithium with mercury salts. One common method is the direct reaction of lithium metal with mercury(II) chloride in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the resulting organometallic compound. The reaction can be represented as follows:
2Li+HgCl2→Li2Hg+2Cl−
Industrial production methods for this compound compounds are less common due to the toxicity of mercury and the specialized conditions required for the reactions. small-scale laboratory synthesis is feasible and often employed for research purposes.
化学反应分析
Lithium;mercury compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form lithium oxide and mercury oxide. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions involving this compound compounds can lead to the formation of elemental mercury and lithium hydride. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: this compound compounds can undergo substitution reactions where the mercury atom is replaced by another metal. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, and solvents like THF or diethyl ether to stabilize the reactive intermediates. Major products formed from these reactions include lithium oxide, mercury oxide, elemental mercury, and lithium hydride.
科学研究应用
Lithium;mercury compounds have several scientific research applications, including:
Chemistry: In organic synthesis, this compound compounds are used as intermediates in the formation of carbon-carbon bonds. They are also employed in the study of organometallic chemistry and reaction mechanisms.
Biology: Research into the biological effects of this compound compounds is limited due to the toxicity of mercury. studies on the interaction of these compounds with biological molecules can provide insights into their potential therapeutic applications.
Medicine: While mercury compounds are generally avoided in medicine due to their toxicity, lithium compounds are used in the treatment of bipolar disorder. Research into the combined effects of lithium and mercury could lead to new therapeutic approaches, although this is still a largely unexplored area.
Industry: this compound compounds are used in the development of new materials with unique properties, such as high electrical conductivity and catalytic activity
作用机制
The mechanism of action of lithium;mercury compounds involves the interaction of lithium and mercury atoms with various molecular targets. Lithium ions can modulate the activity of enzymes and ion channels, while mercury atoms can form strong bonds with sulfur-containing amino acids in proteins. This dual action can lead to complex biochemical effects, including the inhibition of enzyme activity and disruption of cellular signaling pathways.
Molecular targets and pathways involved in the action of this compound compounds include:
Glycogen synthase kinase-3 (GSK-3): Lithium is known to inhibit GSK-3, a key enzyme involved in various cellular processes. This inhibition can affect cell proliferation, differentiation, and apoptosis.
Ion channels: Lithium ions can modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Protein thiols: Mercury atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of protein function.
相似化合物的比较
Lithium;mercury compounds can be compared with other organometallic compounds, such as organolithium and organomercury compounds.
Organolithium compounds: These compounds, such as butyllithium, are highly reactive and commonly used in organic synthesis. They are known for their strong nucleophilicity and ability to form carbon-carbon bonds.
Organomercury compounds: These compounds, such as methylmercury and ethylmercury, are known for their toxicity and use in industrial applications. They can form stable bonds with carbon and are used in the synthesis of various organic compounds.
The uniqueness of this compound compounds lies in their combination of the reactivity of lithium with the stability of mercury. This results in compounds with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Similar Compounds
- Butyllithium
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds share some similarities with this compound compounds but also have distinct properties and applications.
属性
CAS 编号 |
12372-31-5 |
|---|---|
分子式 |
HgLi |
分子量 |
207.6 g/mol |
IUPAC 名称 |
lithium;mercury |
InChI |
InChI=1S/Hg.Li |
InChI 键 |
BOEOGTSNJBLPHD-UHFFFAOYSA-N |
规范 SMILES |
[Li].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



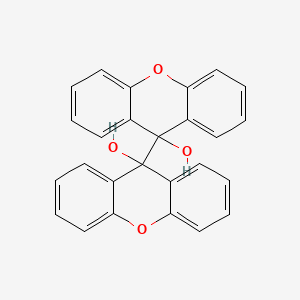
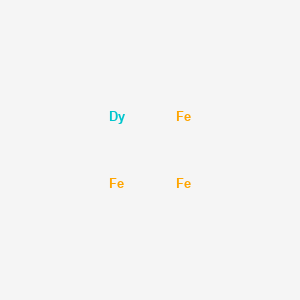
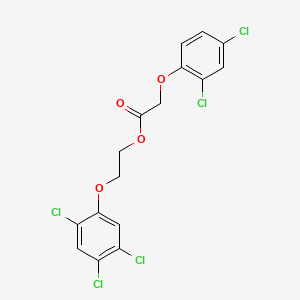
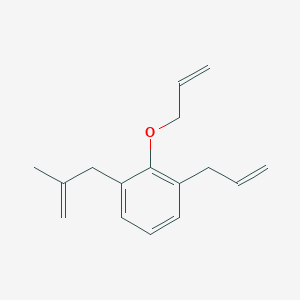
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
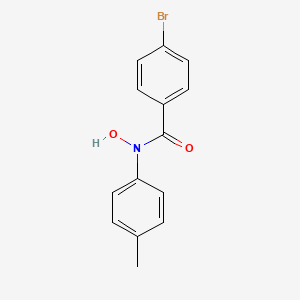

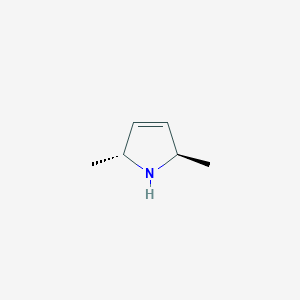


![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

